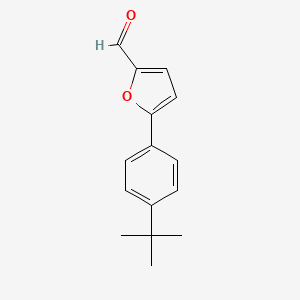
5-(4-Tert-butylphenyl)furan-2-carbaldehyde
Übersicht
Beschreibung
“5-(4-Tert-butylphenyl)furan-2-carbaldehyde” is a chemical compound with the molecular formula C15H16O2. It has a molecular weight of 228.29 g/mol . This compound is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The InChI code for “5-(4-Tert-butylphenyl)furan-2-carbaldehyde” is 1S/C15H16O2/c1-15(2,3)12-6-4-11(5-7-12)14-9-8-13(10-16)17-14/h4-10H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“5-(4-Tert-butylphenyl)furan-2-carbaldehyde” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Characterization
The compound “5-(4-Tert-butylphenyl)furan-2-carbaldehyde” can be synthesized in a one-step process using adapted Vilsmeier conditions . The product is characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .
Antibacterial Activity
Furan derivatives, including “5-(4-Tert-butylphenyl)furan-2-carbaldehyde”, have shown significant antibacterial activity . For instance, a new series of 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives showed in-vitro activity against various bacterial strains such as Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, Micrococcus luteus, Bacillus subtilis, and Candida albicans .
Therapeutic Inhibition Potential
The compound has shown therapeutic inhibition potential against bacterial urease enzyme . This could be particularly useful in the treatment of diseases caused by urease-producing bacteria.
Broad Spectrum Activity
The compound has shown broad-spectrum activity against different strains of gram-positive and gram-negative bacteria . This makes it a potential candidate for the development of new antimicrobial drugs.
Green Chemistry
Furfural, which is a key component in the synthesis of “5-(4-Tert-butylphenyl)furan-2-carbaldehyde”, can be obtained from renewable resources . This makes the compound an attractive subject in the field of green chemistry .
Isotope Labeling
Isotope labeling is a key concept in modern organic chemistry to track compounds, understand metabolisms, or clarify reaction mechanisms . The compound “5-(4-Tert-butylphenyl)furan-2-carbaldehyde” can be used in isotope labeling, which is an important research issue in medicinal chemistry .
Eigenschaften
IUPAC Name |
5-(4-tert-butylphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,3)12-6-4-11(5-7-12)14-9-8-13(10-16)17-14/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOKXAQEJOFNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid](/img/structure/B3370136.png)

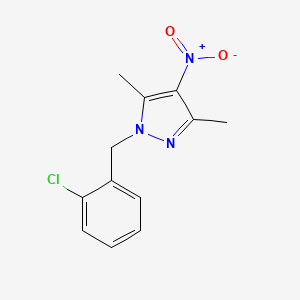
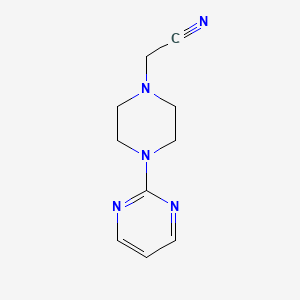
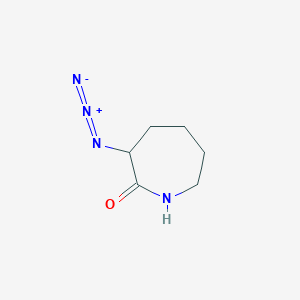
![1-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3370176.png)


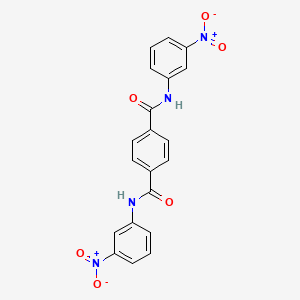
![N-[4-(methylsulfonyl)phenyl]urea](/img/structure/B3370203.png)
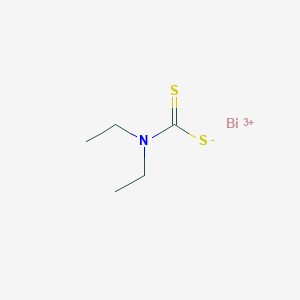
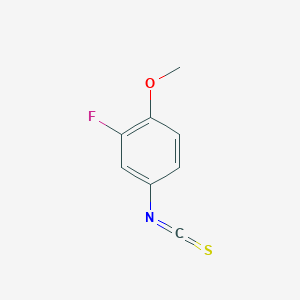
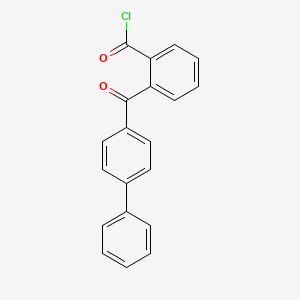
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B3370225.png)